molecular formula C24H25N3 B1657696 (Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine CAS No. 5785-81-9

(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine

Katalognummer: B1657696
CAS-Nummer: 5785-81-9
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: METHVDVPWHMQJV-LKUDQCMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a phenylmethanimine moiety. It has been studied for its potential pharmacological properties, particularly in the field of anticonvulsant and neurotoxic activities .

Vorbereitungsmethoden

The synthesis of (Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine involves several steps. One common method includes the reaction of 1-benzhydrylpiperazine with an appropriate aldehyde or ketone under specific conditions. For instance, the reaction of 1-benzhydrylpiperazine with benzaldehyde in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

(Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or piperazine rings are replaced by other groups.

Wirkmechanismus

The mechanism of action of (Z)-N-(4-Benzhydrylpiperazin-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitters in the brain, particularly those involved in the regulation of neuronal excitability. This modulation can lead to anticonvulsant effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders .

Eigenschaften

CAS-Nummer

5785-81-9

Molekularformel

C24H25N3

Molekulargewicht

355.5 g/mol

IUPAC-Name

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-phenylmethanimine

InChI

InChI=1S/C24H25N3/c1-4-10-21(11-5-1)20-25-27-18-16-26(17-19-27)24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,24H,16-19H2/b25-20+

InChI-Schlüssel

METHVDVPWHMQJV-LKUDQCMESA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4

Isomerische SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4

Kanonische SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.